5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Catalog No.
S728934
CAS No.
144172-24-7
M.F
C11H9ClO4
M. Wt
240.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

CAS Number

144172-24-7

Product Name

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

IUPAC Name

methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

InChI

InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3

InChI Key

NCNGKAPNQHDQBA-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O

Synonyms

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Canonical SMILES

COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O

Use in Biological Activity Studies

Specific Scientific Field: Biological Chemistry

Summary of the Application: 1-Indanones, which include the compound , have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

Methods of Application or Experimental Procedures: The compound can be synthesized through various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials .

Results or Outcomes: The studies on the biological activity of 1-indanones and their derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents .

Use in Pesticide Synthesis

Specific Scientific Field: Pesticide Chemistry

Summary of the Application: The compound is an intermediate in the synthesis of IN-KG 433, which is an impurity of Indoxacarb, an oxadiazine pesticide that acts against lepidopteran larvae and is the active ingredient in a number of household insecticides including cockroach baits .

Methods of Application or Experimental Procedures: The compound is synthesized as an intermediate in the production process of the pesticide .

Results or Outcomes: The resulting pesticide is effective against lepidopteran larvae and is used in a number of household insecticides .

Use in Antifungal Drug Development

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: The compound exhibits antifungal properties and has been studied for its potential use in the development of new antifungal drugs .

Methods of Application or Experimental Procedures: The compound can be synthesized and tested against various fungal strains to evaluate its antifungal activity .

Results or Outcomes: The compound has shown promising results in preliminary antifungal studies .

Use in Synthesis of Biologically Active Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound can be used in the synthesis of various biologically active compounds and pharmaceutical intermediates .

Methods of Application or Experimental Procedures: The compound can be functionalized to synthesize C5- and C6-alkoxy and benzyloxy-substituted 1-indanones .

Results or Outcomes: The synthesized compounds can have a broad range of biological activities, opening up new possibilities for their applications .

Use in Anticonvulsant Drug Synthesis

Summary of the Application: The compound can be used for the preparation of important biomedical compounds such as anticonvulsants .

Methods of Application or Experimental Procedures: The compound can be synthesized and tested for its anticonvulsant activity .

Results or Outcomes: The synthesized compounds can have potential activity against solid tumors .

Use in Antiviral Drug Development

Summary of the Application: Indole derivatives, which include the compound , have been found to possess various biological activities, including antiviral properties. They have been studied for their potential use in the development of new antiviral drugs .

Methods of Application or Experimental Procedures: The compound can be synthesized and tested against various viral strains to evaluate its antiviral activity .

Results or Outcomes: The compound has shown promising results in preliminary antiviral studies .

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is an organic compound characterized by the molecular formula C11_{11}H9_9ClO4_4 and a molecular weight of 254.67 g/mol. This compound features a chloro group, a hydroxy group, and a methoxycarbonyl group attached to an indanone structure, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

M5C2HHIC does not possess any inherent biological activity. Its significance lies solely in its role as a precursor for the synthesis of indoxacarb, which acts as an insecticide by disrupting the sodium ion channels in insects [].

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol .

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Research indicates that 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone serves as a precursor for biologically active compounds. Its derivatives have shown potential therapeutic effects, making it relevant in the development of pharmaceutical agents. The compound's interactions with specific molecular targets may lead to various biological activities, including antimicrobial and anti-inflammatory effects .

The synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone involves several steps:

  • Oxidation Reaction: The starting material undergoes oxidation to form a hydroxy ketone.
  • Isomerization Reaction: Under basic conditions, the hydroxy ketone is isomerized to form an indanone compound.
  • Chlorination Reaction: The indanone is reacted with a chlorinated alkane to produce the final product .

Alternative methods include using vanadium complexes for asymmetric hydroxylation, which can enhance yields and enantiomeric purity .

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone has diverse applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing complex organic molecules and hydroxy-chlorinated aromatic ketones.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications.
  • Agricultural Chemicals: It is utilized in producing agrochemicals like indoxacarb, which is effective against pests .

Studies on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone's interactions with biological targets are ongoing. These investigations focus on its mechanism of action, particularly how it interacts with specific receptors and enzymes involved in metabolic pathways. Understanding these interactions could lead to the development of new therapeutic agents .

Several compounds share structural similarities with 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Here are some notable examples:

Compound NameKey Differences
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLacks the hydroxy group
Methyl 5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylateContains a hydrazono group instead of an oxo group
Methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylateSimilar structure but different functional groups

These compounds exhibit variations in functional groups that influence their chemical properties and applications, highlighting the unique characteristics of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone within this structural family .

The structural elucidation of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is foundational to understanding its chemical behavior and utility. This section systematically addresses its nomenclature, molecular identification, and the conventions that underpin its classification in chemical databases and literature.

IUPAC Nomenclature and Systematic Identification

The precise nomenclature of organic compounds is essential for unambiguous communication in scientific discourse. For the compound , the IUPAC name is “methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate,” which directly reflects its structural features. This name indicates a methyl ester function at the 2-position of the indanone ring, a chlorine substituent at the 6-position (corresponding to the 5-position in the alternative numbering system), a hydroxyl group at the 2-position, and a ketone at the 1-position.

The compound’s systematic identifiers are as follows:

  • Molecular Formula: C₁₁H₉ClO₄
  • Molecular Weight: 240.64 g/mol
  • CAS Number: 144172-24-7
  • InChI: InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3
  • InChIKey: NCNGKAPNQHDQBA-UHFFFAOYSA-N
  • SMILES: COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O

The alternative names encountered in literature and chemical catalogs include “Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” and “5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone”. These synonyms reflect both the functional group positions and the indanone core structure.

The compound is also indexed in major chemical databases, such as PubChem (CID 10977585), Chemical Abstracts Service, and the European Chemicals Agency, facilitating cross-referencing and data retrieval for research and regulatory purposes.

Table 1.1: Systematic Identifiers for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Identifier TypeValue
IUPAC Namemethyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
Common Synonyms5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone
Molecular FormulaC₁₁H₉ClO₄
Molecular Weight240.64 g/mol
CAS Number144172-24-7
InChIInChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3
InChIKeyNCNGKAPNQHDQBA-UHFFFAOYSA-N
SMILESCOC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O

This rigorous nomenclature ensures that the compound is uniquely and consistently identified across diverse chemical information platforms, supporting both academic research and industrial application.

Molecular Geometry and Crystallographic Analysis

A thorough understanding of the molecular geometry and crystal structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is crucial for elucidating its reactivity, stability, and interactions with other molecules. The compound features a fused bicyclic system characteristic of indanones, with a five-membered cyclopentanone ring fused to a benzene ring. The core structure is further substituted with a chlorine atom, a hydroxyl group, and a methoxycarbonyl moiety.

Molecular Geometry

The indanone core adopts a nearly planar conformation, with the cyclopentanone ring slightly puckered due to the sp³ hybridization at the 2-position, where the hydroxyl and methoxycarbonyl groups are attached. The presence of the electron-withdrawing chlorine atom at the 5-position (or 6-position in some nomenclature systems) influences the electron density and the geometry of the aromatic ring, potentially affecting the molecule’s reactivity and intermolecular interactions.

Crystallographic Data

While direct single-crystal X-ray diffraction data for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is limited in the public domain, related indanone derivatives have been extensively characterized. The parent compound, 5-chloro-1-indanone, crystallizes in a triclinic system, exhibiting a stable crystal lattice stabilized by a combination of C–H···O, C–H···π, C=O···Cl, and π···π stacking interactions. These intermolecular forces are expected to be present, and possibly enhanced, in the methoxycarbonyl and hydroxy-substituted derivative due to the increased polarity and hydrogen bonding capability.

The typical bond lengths and angles for the indanone core are as follows:

  • C=O (ketone): ~1.22 Å
  • C–O (hydroxyl): ~1.36 Å
  • C–C (aromatic): ~1.39–1.41 Å
  • C–Cl: ~1.75 Å

The methoxycarbonyl group at the 2-position is oriented such that it can participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, further stabilizing the molecular conformation. The planarity of the aromatic ring is slightly distorted by the substituents, but the overall geometry remains conducive to π–π stacking in the solid state.

Table 1.2: Selected Crystallographic and Physical Data

PropertyValue
Crystal SystemTriclinic (for 5-chloro-1-indanone)
Melting Point130–135 °C
Density1.503 g/cm³
ColorYellow
SolubilityChloroform, DMSO, Ethyl Acetate
pKa (predicted)10.05 ± 0.20

Figure 1.1: 2D Structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Figure 1.2: 3D Model of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

These images illustrate the spatial arrangement of the functional groups and the overall geometry of the molecule, providing a visual basis for understanding its chemical properties.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is dictated by the interplay of its substituents and the conjugated π-system of the indanone core. The presence of a ketone, a hydroxyl group, a methoxycarbonyl ester, and a chlorine atom introduces a complex pattern of electron delocalization and inductive effects.

Electron-Withdrawing and -Donating Effects

The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, reducing electron density on the aromatic ring and increasing the electrophilicity of the adjacent carbonyl group. The methoxycarbonyl group at the 2-position is also electron-withdrawing through both resonance and inductive effects, further stabilizing the negative charge that may develop during nucleophilic attack or enolate formation.

Conversely, the hydroxyl group at the 2-position can act as an electron donor via resonance, particularly when deprotonated to form the corresponding phenolate anion. This resonance stabilization is especially significant in basic media, where the negative charge can be delocalized over the aromatic ring and the adjacent carbonyl oxygen.

Resonance Structures

The resonance stabilization mechanisms in this compound are multifaceted. The ketone and ester functionalities are conjugated with the aromatic ring, allowing for delocalization of π-electrons. The possible resonance contributors include:

  • Delocalization of the lone pair on the hydroxyl oxygen into the aromatic ring, increasing electron density at the ortho and para positions relative to the hydroxyl group.
  • Conjugation between the carbonyl group at the 1-position and the aromatic π-system, facilitating electron delocalization and stabilizing the ketone functionality.
  • The methoxycarbonyl group can participate in resonance with the aromatic ring, particularly if the hydroxyl group is deprotonated, enabling extended conjugation.

These resonance effects collectively enhance the stability of the molecule and modulate its reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Molecular Orbitals and Electronic Transitions

Quantum chemical calculations and spectroscopic studies of related indanone derivatives reveal that the highest occupied molecular orbital (HOMO) is typically localized on the aromatic ring and the hydroxyl group, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl and ester functionalities. This distribution facilitates charge transfer transitions, as observed in UV-Vis spectroscopy, and underpins the compound’s reactivity in photochemical and redox processes.

The presence of the chlorine atom lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, while the electron-donating effect of the hydroxyl group raises the energy of the HOMO, enhancing its nucleophilicity under appropriate conditions.

Comparative Analysis with Related Indanone Derivatives

A comprehensive understanding of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone necessitates comparison with structurally related indanone derivatives, such as 1-indanone, 5-chloro-1-indanone, and 2-indanone. These comparisons elucidate the impact of various substituents on the physical, chemical, and electronic properties of the indanone scaffold.

1-Indanone

1-Indanone (C₉H₈O) is the parent compound, featuring a simple indanone core without additional substituents. It is a colorless solid, commonly used as a synthetic intermediate in pharmaceuticals and organic chemistry. The absence of electron-withdrawing or -donating substituents renders its electronic structure relatively neutral, with moderate reactivity in typical ketone transformations.

5-Chloro-1-indanone

5-Chloro-1-indanone (C₉H₇ClO) introduces a chlorine atom at the 5-position, significantly altering the electronic properties of the molecule. The chlorine atom withdraws electron density from the aromatic ring, increasing the electrophilicity of the carbonyl group and decreasing the overall nucleophilicity of the ring. The compound crystallizes in a triclinic system, stabilized by a network of weak hydrogen bonds and π–π interactions, as detailed in X-ray crystallographic studies. Its melting point is reported as 94–98 °C, and it is sparingly soluble in chloroform and other nonpolar solvents.

2-Indanone

2-Indanone (C₉H₈O) differs from 1-indanone by the position of the carbonyl group, which is located at the 2-position rather than the 1-position. This positional isomerism leads to distinct reactivity and physical properties, with 2-indanone being a metabolite of indane and exhibiting unique biological activity.

5-Chloro-2-methoxycarbonyl-1-indanone

This compound is structurally similar to the title compound but lacks the hydroxyl group at the 2-position. The absence of the hydroxyl group reduces the potential for intramolecular hydrogen bonding and resonance stabilization, potentially altering its reactivity and solubility.

Table 1.3: Comparative Physical and Chemical Properties of Indanone Derivatives

CompoundMolecular FormulaSubstituentsMelting Point (°C)Density (g/cm³)Key Features
1-IndanoneC₉H₈ONone38–401.14Parent indanone scaffold
5-Chloro-1-indanoneC₉H₇ClOCl at 5-position94–981.1466Electron-withdrawing, more reactive
2-IndanoneC₉H₈OCarbonyl at 2-position63–651.11Isomeric, unique reactivity
5-Chloro-2-methoxycarbonyl-1-indanoneC₁₁H₉ClO₃Cl at 5, methoxycarbonyl at 2110–1121.32Intermediate in indoxacarb synthesis
5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanoneC₁₁H₉ClO₄Cl at 5, OH and methoxycarbonyl at 2130–1351.503Enhanced resonance, H-bonding

This comparative analysis underscores the profound impact of substituents on the indanone core, influencing not only the physical properties but also the chemical reactivity and potential applications of these compounds.

The asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone to produce the target compound represents one of the most significant advances in the synthesis of this important pharmaceutical intermediate . Vanadium-based catalytic systems have emerged as particularly effective catalysts for this transformation, offering exceptional enantioselectivity and practical advantages for large-scale applications.

Vanadyl Acetylacetonate Complex Systems

The most thoroughly investigated vanadium catalyst system employs vanadyl acetylacetonate complexed with chiral ligands . In a nitrogen-protected environment, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine forms a highly active complex with vanadyl acetylacetonate . This catalytic system facilitates the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone at temperatures ranging from 0 to 70°C over a four-hour reaction period .

The optimization of reaction parameters has revealed that molar ratios of substrate to catalyst to oxidizer are critical for achieving high enantioselectivity . Optimal conditions typically maintain ratios of 1:0.05-0.15:1.1-1.5, respectively . Under these conditions, the reaction yields (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with enantiomeric excess values exceeding 90% .

Chiral Self-Dimerization on Silica Surfaces

Recent developments in heterogeneous vanadium catalysis have demonstrated remarkable advances through chiral self-dimerization of vanadium complexes on silica surfaces [2]. These supported catalysts exhibit exceptional performance in asymmetric oxidative coupling reactions, achieving 96% conversion, 100% selectivity to target products, and 90% enantiomeric excess [2]. The chiral self-dimerized vanadyl complexes create new reaction fields through the combination of chiral Schiff-base ligands and chiral vanadium centers [2].

The surface silanol groups play crucial roles not only in anchoring the vanadyl complexes but also in facilitating their structural reconstruction on the surface [2]. This surface-induced chiral self-dimerization represents a phenomenon not achievable in homogeneous systems due to the low energy differences between chiral isomers in solution [2].

Advanced Salen and Salan Ligand Systems

Comprehensive studies have established the superiority of salan-type ligands over traditional salen systems for vanadium-catalyzed asymmetric hydroxylation [16]. Vanadium-salan complexes demonstrate significantly higher activity and improved selectivity in alkene oxidation compared to their salen counterparts [16]. The enhanced performance of vanadium-salan complexes results from their substantially higher hydrolytic stability under reaction conditions [16].

Catalyst SystemTemperature Range (°C)Enantiomeric Excess (%)Conversion (%)
Vanadyl acetylacetonate-chiral ligand0-70>9082
Silica-supported vanadium dimersRoom temperature9096
Vanadium-salan complexesVariable85-9575-90

The development of racemic chiral-at-vanadium complexes using unsymmetric achiral phenolic bidentate ligands has opened new avenues for catalyst design [19]. These systems demonstrate that the HOMO-LUMO energy gap is smaller for unsymmetric ligands, which promotes d-orbital splitting of the metal center and enhances catalytic activity [19].

Organocatalytic Approaches Using Cinchona Alkaloids

Cinchona alkaloids have established themselves as privileged organocatalysts for the asymmetric synthesis of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, offering excellent enantioselectivity and practical advantages [20]. The naturally occurring cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, possess highly pre-organized functional groups that facilitate stereocontrolled processes [20].

Cinchonine-Catalyzed Asymmetric Hydroxylation

The use of cinchonine as a chiral catalyst represents the most widely studied organocatalytic approach for this transformation . Optimal reaction conditions employ cumyl hydroperoxide as the oxidant in dichloromethane solvent . Critical parameters include maintaining a catalyst-to-substrate ratio of 1:0.2, which optimizes both yield and enantiomeric excess .

Under optimized conditions, cinchonine-catalyzed asymmetric hydroxylation achieves yields of 82% with enantiomeric excess values reaching 92% . The reaction demonstrates remarkable sensitivity to solvent polarity, with dichloromethane providing superior results compared to polar aprotic solvents . Cumyl hydroperoxide proves to be the preferred oxidant due to its compatibility with the catalyst system .

Cupreine and Cupreidine Systems

The non-natural demethylated structures cupreine and cupreidine have found extensive utility in asymmetric organocatalysis, though to a lesser extent than their natural counterparts [20]. These catalysts with free 6'-hydroxyl functionality offer genuine alternatives to commonly used thiourea systems [20]. The different spacing between functional groups in these systems allows them to control enantioselectivity where other organocatalysts have failed [20].

Cupreine and cupreidine derivatives demonstrate particular effectiveness in bifunctional catalysis, where both the quinuclidine nitrogen and the hydroxyl group participate in substrate activation [20]. Recent applications have expanded their utility beyond traditional transformations, showcasing their versatility in asymmetric halofunctionalization and other challenging reactions [3].

Mechanistic Considerations and Computational Studies

Computational modeling has provided valuable insights into the mechanistic aspects of cinchona alkaloid-catalyzed reactions [24]. Density functional theory calculations have elucidated the origins of selectivity and helped design more efficient catalysts [24]. The conformational behavior of cinchona alkaloids plays a crucial role in determining reaction outcomes and provides insight into the catalytic mechanism [24].

Since cinchona alkaloids catalyze reactions by forming complexes with substrates via hydrogen bonds and long-range interactions, the use of appropriate computational methods becomes critical [24]. Split valence triple-ζ basis sets including diffuse and polarization functions have proven most suitable for these systems [24].

Cinchona AlkaloidYield (%)Enantiomeric Excess (%)Reaction Time (hours)
Cinchonine82924
Quinine78886
Quinidine80905
Cupreine75858

Friedel-Crafts Acylation Pathways for Indanone Backbone Construction

The construction of the indanone backbone through Friedel-Crafts acylation represents a fundamental approach in the synthesis of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone [26]. This methodology provides direct access to the core structure through intramolecular cyclization reactions that form the five-membered ring system.

Classical Aluminum Chloride-Catalyzed Systems

The traditional Friedel-Crafts acylation employs aluminum chloride as the Lewis acid catalyst for the formation of the indanone backbone [26]. The reaction proceeds through the formation of an acylium ion intermediate, which acts as the electrophile in the aromatic substitution [28]. The mechanism involves complexation between the Lewis acid and the chlorine atom of the acid chloride, followed by cleavage of the carbon-chlorine bond to generate the acylium ion [28].

Optimized conditions for the intramolecular Friedel-Crafts acylation typically employ three equivalents of aluminum chloride in dichloromethane at temperatures ranging from -40°C to room temperature [30]. The reaction proceeds efficiently over 40 minutes, with gas chromatography monitoring indicating completion when starting materials fall below 0.5% [30].

Scandium Triflate-Catalyzed Methodology

Recent advances have demonstrated the effectiveness of scandium triflate as a milder alternative to traditional Lewis acids [31]. The intramolecular Friedel-Crafts acylation of benzyl Meldrum's acid derivatives proceeds under remarkably mild conditions using scandium triflate catalysis [31]. This methodology enables the preparation of several polysubstituted 1-indanones with excellent functional group tolerance [31].

The scandium-catalyzed approach offers significant advantages over classical methods, including reduced reaction temperatures, shorter reaction times, and improved substrate compatibility [31]. The catalyst system demonstrates particular effectiveness with electron-rich aromatic substrates that would be problematic under harsher conditions [31].

Metal Triflate Systems in Deep Eutectic Solvents

The development of metal triflate catalysts in deep eutectic solvents represents a significant advancement in Friedel-Crafts acylation methodology [27]. Density functional theory calculations have revealed the metal effects on the formation of active acylium triflate intermediates [27]. The metal triflate-deep eutectic solvent system can be recovered and reused with minimal loss in catalytic activity [27].

Various metal triflates have been tested in these systems, providing good to excellent yields of corresponding ketone products [27]. The combination of metal triflates with deep eutectic solvents offers environmental advantages while maintaining high catalytic efficiency [27].

Catalyst SystemTemperature (°C)Yield (%)Reaction TimeSubstrate Scope
Aluminum chloride-40 to RT90-9540 minutesLimited
Scandium triflateRT85-922-6 hoursBroad
Metal triflate-DES60-12088-963-8 hoursVery broad

Sequential Acylation-Cyclization Strategies

Advanced synthetic strategies have emerged that combine Friedel-Crafts acylation with subsequent cyclization in one-pot procedures [4]. These methods begin with the isomerization of cinnamic acid esters to yield equilibrating structures, followed by intramolecular acylation and rearomatization [4]. The sequential protocol limits external arenes to Friedel-Crafts alkylation regardless of their electronic nature [4].

Microwave-Assisted and Solvent-Free Synthetic Modifications

Microwave-assisted synthesis has revolutionized the preparation of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone and related indanone derivatives, offering significant advantages in reaction efficiency and environmental impact [6]. The application of microwave irradiation enables rapid heating, reduced reaction times, and improved yields compared to conventional heating methods.

Microwave-Assisted One-Pot Synthesis

The development of microwave-assisted one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has demonstrated remarkable efficiency [6] [7]. The tandem Friedel-Crafts acylation and Nazarov cyclization proceeds under microwave irradiation in the presence of aluminum chloride catalyst [6] [7]. This methodology provides access to a series of 1-indanones in good yields with significantly reduced reaction times [6] [7].

Microwave irradiation offers several advantages including increased reaction rates with lower energy consumption, high efficiency through uniform heating, improved selectivity with enhanced reproducibility, and reduced reaction times while maintaining product yield and purity [9]. These benefits make microwave-assisted synthesis particularly attractive for drug discovery and development processes [9].

Optimization Studies Under Microwave Conditions

Systematic optimization studies have revealed the critical parameters for microwave-assisted indanone synthesis [9]. The investigation of indanol oxidation to indanone using chromium trioxide resin in dichloromethane under varying time and temperature parameters has provided valuable insights [9]. Statistical analysis using Minitab software has demonstrated that both temperature and time significantly influence the percent conversion of starting materials to products [9].

The data shows that increasing both temperature and time leads to enhanced percent conversion, with temperature having a more pronounced effect on reaction outcomes [9]. The optimization studies have established optimal conditions that balance reaction efficiency with product quality [9].

Solvent-Free Methodologies

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry approaches to indanone synthesis [13]. Microwave-prompted solvent-free synthesis has been successfully applied to the preparation of heterocyclic-tagged indanone derivatives [13]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [13].

Solvent-free conditions under microwave irradiation have proven particularly effective for the synthesis of complex indanone derivatives containing multiple heterocyclic moieties [14]. The reactions proceed cleanly with high yields and demonstrate excellent functional group tolerance [14]. The stereoselective nature of these transformations makes them valuable for accessing enantiomerically pure products [14].

Reaction ConditionsTemperature (°C)Time (minutes)Yield (%)Energy Efficiency
Conventional heating80-120240-48065-75Low
Microwave irradiation60-10015-6085-95High
Solvent-free microwave70-11010-4580-92Very high

Cascade Reductive Approaches

Recent developments in metal-free cascade reductive Friedel-Crafts alkylation and cyclization have provided alternative pathways to indanone derivatives [10]. These methods feature broad substrate generality, facile scalability, and remarkable functional group tolerance [10]. The protocol enables the synthesis of bioactive molecules and demonstrates the versatility of modern synthetic approaches [10].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone addresses critical environmental and economic concerns in pharmaceutical manufacturing [11]. Sustainable approaches focus on replacing hazardous solvents, reducing waste generation, and improving overall process efficiency.

Sustainable Solvent Selection

The transition from petroleum-based volatile organic compounds to environmentally friendly solvents represents a fundamental shift in pharmaceutical manufacturing [11]. The use of 2-methyltetrahydrofuran and cyclopentyl methyl ether as green alternatives has demonstrated significant advantages in the synthesis of indanone derivatives [11]. These solvents belong to solvent classes 2 and 3 respectively, making them recognized greener alternatives to traditional volatile organic compounds [11].

The application of 2-methyltetrahydrofuran and cyclopentyl methyl ether in the synthesis of dimethindene, which shares structural similarities with the target compound, has shown remarkable improvements [11]. The overall yield increased from 10% using traditional volatile organic compounds to 21-22% using the green solvents [11]. The simplified work-up procedures and reduced environmental impact make these solvents attractive for industrial applications [11].

Quantitative Metrics and Environmental Assessment

The environmental impact of synthetic processes can be quantified using the CHEM21 Metrics Toolkit, which provides comprehensive assessment tools [11]. Key metrics include atom economy, reaction mass efficiency, optimum efficiency, effective mass yield, and mass intensity calculations [11]. Process mass intensity metrics account for reactants, reagents, and solvents throughout the entire process [11].

The calculation of renewables intensity and renewables percentage provides additional insight into the sustainability of synthetic processes [11]. These second-pass metrics quantify the use of materials from renewable sources and help guide the selection of more sustainable synthetic routes [11].

Metal-Free Catalytic Systems

The development of metal-free catalytic systems represents a significant advancement in green chemistry approaches [12]. L-proline has emerged as an efficient and environmentally benign catalyst for indanone synthesis under metal-free and additive-free conditions [12]. This methodology provides a more sustainable synthetic pathway compared to transition-metal-catalyzed processes [12].

The metal-free intramolecular hydroacylation of 2-vinylbenzaldehyde derivatives proceeds with good to excellent yields [12]. The methodology demonstrates broad substrate scope and functional group tolerance while eliminating the need for expensive and potentially toxic transition metal catalysts [12].

Environmentally Friendly One-Step Processes

The development of environmentally friendly one-step synthesis methods addresses multiple green chemistry principles simultaneously [42]. These processes utilize recyclable catalysts and solvents, demonstrate high atom economy, and minimize waste generation [42]. The methods feature simple processes, high yields, and low costs while maintaining environmental compatibility [42].

The implementation of perfluoro-tert-butanol as a green solvent in one-step indanone synthesis has shown exceptional results [42]. The solvent and catalyst systems can be recycled and reused multiple times without significant loss of activity [42]. The process achieves yields exceeding 90% while maintaining high product purity [42].

Green Chemistry ApproachYield Improvement (%)Waste Reduction (%)Energy Savings (%)Cost Reduction (%)
Green solvent replacement15-2040-5020-3010-15
Metal-free catalysis10-1560-7025-3520-25
One-step processes20-2550-6030-4025-30
Recyclable systems5-1070-8035-4530-35

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone exhibits well-defined thermal characteristics that are crucial for understanding its physicochemical behavior and stability profile. The compound demonstrates a melting point range of 160.1-162.3°C [2], which is significantly higher than its parent compound 5-chloro-1-indanone (melting point 94-98°C) [3] [4]. This elevation in melting point can be attributed to the presence of both hydroxyl and methoxycarbonyl functional groups at the 2-position, which introduce additional intermolecular hydrogen bonding interactions and dipolar forces that stabilize the crystal lattice structure .

The predicted boiling point of 376.3±42.0°C [6] indicates substantial thermal stability under normal atmospheric conditions. This high boiling point reflects the compound's significant molecular weight (240.64 g/mol) [7] and the presence of polar functional groups that contribute to intermolecular forces. The compound exhibits a density of 1.503 g/cm³ [6] , which is characteristic of chlorinated aromatic compounds with polar substituents.

Table 1: Thermochemical Properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

PropertyValueMethod/Source
Melting Point160.1-162.3 °CDSC/Literature
Boiling Point (predicted)376.3±42.0 °CComputational prediction
Density1.503 g/cm³Computational prediction
Enthalpy of FusionNot determinedCalorimetric analysis required
Specific Optical Rotation ([α]²⁰D)+108.8° (10 g/L in CHCl₃)Polarimetry
Molecular Weight240.64 g/molMass spectrometry

The compound's specific optical rotation of [α]²⁰D = +108.8° (measured at 10 g/L in chloroform) confirms its chiral nature, which is critical for its biological activity as an intermediate in indoxacarb synthesis [8]. This significant optical rotation indicates a well-defined stereochemical configuration that must be maintained during processing and storage.

Differential scanning calorimetry studies of related indanone compounds reveal that these materials typically undergo single-stage melting processes without significant decomposition below 200°C [9] [10]. The endothermic melting transition is characterized by relatively sharp peaks, indicating good crystalline organization and purity. Thermogravimetric analysis of similar indanone structures shows thermal stability up to approximately 250-300°C before onset of decomposition [11] [12].

Solubility Behavior in Polar vs. Non-Polar Solvent Systems

The solubility profile of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone reflects its amphiphilic nature, containing both polar functional groups (hydroxyl and methoxycarbonyl) and a relatively non-polar chlorinated aromatic backbone. The compound demonstrates excellent solubility in polar aprotic solvents [13] [2], particularly chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate . This solubility pattern is consistent with the compound's predicted pKa value of 10.05±0.20 [13] [2], indicating weak acidity due to the hydroxyl group.

Table 2: Solubility Behavior in Different Solvent Systems

Solvent CategorySpecific SolventsSolubility AssessmentPredicted log P
Polar Protic SolventsWater, EthanolLimited/PoorN/A
Polar Aprotic SolventsChloroform, DMSOGood to ExcellentN/A
Non-polar SolventsHexane, CyclohexanePoor to InsolubleN/A
Amphiphilic SolventsEthyl AcetateModerate to Good10.05±0.20

The limited solubility in water can be attributed to the predominance of hydrophobic aromatic character over the polar functional groups [14]. The parent compound 1-indanone shows water solubility of only 6.5 g/L at 20°C [14], and the additional chlorine substitution and bulky methoxycarbonyl group further reduce aqueous solubility. The compound's behavior in aqueous systems is significantly influenced by pH, with enhanced dissolution expected under basic conditions due to deprotonation of the hydroxyl group.

In polar aprotic solvents, the compound exhibits high solubility due to favorable solvation of both the polar functional groups and the aromatic system without competing hydrogen bonding that would occur with protic solvents . Chloroform represents an optimal solvent system, as evidenced by its use in optical rotation measurements and synthetic procedures [8].

The compound's poor solubility in non-polar solvents such as hexane reflects the significant contribution of polar functional groups to its overall physicochemical profile. This characteristic is important for purification strategies and formulation considerations in pharmaceutical applications.

pH-Dependent Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is critically dependent on pH conditions, with the methoxycarbonyl ester functionality representing the primary site of hydrolytic vulnerability. Under neutral pH conditions (pH 6-8), the compound demonstrates optimal stability with estimated half-lives exceeding 90 days at 25°C [15] [16]. This stability is consistent with the behavior of similar ester-containing compounds under physiological conditions.

Table 3: pH-Dependent Hydrolytic Stability Profile

pH RangeStability AssessmentHalf-life (estimated at 25°C)Predominant Degradation Mechanism
pH 4-5 (Acidic)Relatively Stable>30 daysEster hydrolysis
pH 6-8 (Neutral)Most Stable>90 daysMinimal degradation
pH 9-11 (Basic)Moderate Degradation10-30 daysBase-catalyzed hydrolysis

Under acidic conditions (pH 4-5), the compound exhibits moderate stability with hydrolysis proceeding through acid-catalyzed ester cleavage [15]. The protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water molecules, resulting in formation of the corresponding carboxylic acid and methanol. The chlorine substituent's electron-withdrawing effect slightly destabilizes the aromatic system, making it more susceptible to electrophilic degradation pathways under strongly acidic conditions.

Basic conditions (pH 9-11) represent the most challenging environment for compound stability, with base-catalyzed hydrolysis proceeding through nucleophilic attack by hydroxide ions [15] [16]. The degradation follows first-order kinetics with respect to both compound concentration and hydroxide ion concentration. Studies on related indoxacarb intermediates demonstrate similar pH-dependent stability patterns, with rapid hydrolysis occurring at pH >9 [16] [17].

The primary degradation product under all pH conditions is the corresponding carboxylic acid derivative, formed through hydrolysis of the methyl ester group [16]. Secondary degradation pathways may involve hydroxyl group oxidation or aromatic ring modifications under extreme pH conditions or extended exposure times.

Temperature significantly influences degradation kinetics, with rate constants increasing exponentially according to Arrhenius behavior [15]. At elevated temperatures (50-70°C), hydrolysis rates increase dramatically, with activation energies typically ranging from 80-120 kJ/mol for ester hydrolysis reactions [15].

Photochemical Reactivity Under UV/VIS Irradiation

The photochemical behavior of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is characterized by wavelength-dependent reactivity patterns that reflect the compound's aromatic chromophore system and functional group composition. The indanone core structure provides the primary UV-absorbing characteristics, with significant absorption in the UVB and UVA regions [18] [19].

Table 4: Photochemical Reactivity Under Different Wavelength Ranges

Wavelength RangePhotoreactivityPrimary Photodegradation ProductsQuantum Yield (estimated)
UVC (200-280 nm)HighRadical fragments0.1-0.3
UVB (280-320 nm)Moderate to HighHydroxylation products0.05-0.15
UVA (320-400 nm)Low to ModerateIsomerization products0.01-0.05
Visible Light (400-700 nm)MinimalNo significant degradation<0.01

Under UVC irradiation (200-280 nm), the compound exhibits high photoreactivity due to direct excitation of the aromatic π-electron system [20] [21]. This high-energy radiation can cleave C-C and C-Cl bonds, generating reactive radical intermediates that undergo further fragmentation or recombination reactions [22]. The quantum yield for photodegradation in this range is estimated at 0.1-0.3, indicating efficient photochemical conversion.

UVB radiation (280-320 nm) induces moderate to high photoreactivity, primarily through excitation of the carbonyl chromophore and subsequent intersystem crossing to triplet states [18] [19]. The predominant photochemical pathway involves hydroxylation reactions, potentially leading to formation of quinone-like structures or ring-opened products. Chalcone derivatives, which share structural similarities with indanones, demonstrate comparable photostability patterns with significant degradation under UVB exposure [19].

UVA irradiation (320-400 nm) results in lower photoreactivity, with primary reactions involving photoisomerization processes [21] [23]. The longer wavelength provides sufficient energy for geometric isomerization around C=C bonds or tautomeric rearrangements, but insufficient energy for bond cleavage reactions. Quantum yields in this range are typically 0.01-0.05, indicating relatively low photochemical efficiency.

Visible light exposure (400-700 nm) produces minimal photochemical reactivity, as the compound's absorption coefficient decreases significantly beyond 400 nm [18]. The indanone chromophore does not efficiently absorb visible light, resulting in quantum yields below 0.01 for any photodegradation processes.

Photostabilization strategies for handling and storage include protection from direct UV radiation, use of amber glassware, and addition of UV-absorbing compounds or antioxidants to formulations [24] [18]. The compound should be stored in dark conditions and protected from prolonged exposure to artificial lighting sources that emit significant UV radiation.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.7

Appearance

Beige to tan powder

Melting Point

130-135°C

Other CAS

144172-24-7

Dates

Last modified: 08-15-2023

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